3-(Benzyloxy)phenol
Description
Contemporary Significance in Organic Synthesis and Medicinal Chemistry Research
In modern organic synthesis, 3-(Benzyloxy)phenol is recognized as a crucial intermediate. Its utility stems from the differential reactivity of its two oxygen-containing functional groups. The benzyl (B1604629) group serves as a common protecting group for the phenolic hydroxyl, allowing for selective reactions at other sites of a molecule. This strategy is fundamental in multi-step syntheses of complex molecules.
A notable advancement in the synthesis of this compound itself involves the use of phase-transfer catalysis (PTC). A 2008 study highlighted a highly selective method for the mono-O-benzylation of resorcinol (B1680541) using benzyl chloride and a phase-transfer catalyst, achieving 100% selectivity for this compound with no detectable formation of the bis-alkylated product. acs.orgresearchgate.net This method represents a significant improvement in terms of efficiency and waste reduction, aligning with the principles of green chemistry. acs.orgresearchgate.net
The contemporary significance of this compound is further underscored by its application as a precursor in the synthesis of a wide array of biologically active molecules. In medicinal chemistry, derivatives of this compound have been investigated for various therapeutic applications. For instance, it has been used in the development of:
Monoamine Oxidase (MAO) Inhibitors: A series of small molecules with a benzyloxy substituent, derived from precursors like 3-(benzyloxy)benzaldehyde, have shown potent and selective inhibition of MAO-B, an important target in the treatment of neurodegenerative diseases.
STAT3 Signaling Pathway Inhibitors: Benzyloxyphenyl-methylaminophenol derivatives have been synthesized and evaluated as inhibitors of the STAT3 signaling pathway, which is implicated in cancer progression. orgsyn.org
Antitubercular Agents: (3-Benzyl-5-hydroxyphenyl)carbamates, synthesized from 3-amino-5-benzylphenol, have demonstrated potent efficacy against Mycobacterium tuberculosis. mdpi.com
The structural motif of this compound provides a versatile scaffold that allows for systematic modifications to explore structure-activity relationships in drug discovery programs.
Evolution of Research Trajectories: A Historical Perspective
The study of this compound, also known as resorcinol monobenzyl ether, is intrinsically linked to the development of synthetic methodologies for the selective modification of polyhydroxylic phenols. Historically, the synthesis of mono-ethers of dihydroxybenzenes like resorcinol was often challenging, with classical methods providing low yields.
Early approaches to the synthesis of this compound typically relied on the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. However, the reaction of resorcinol with benzyl chloride in the presence of a base like potassium carbonate was reported to yield the desired monobenzyl ether in a modest 27%. researchgate.net This low selectivity, with the concurrent formation of the dibenzylated product and unreacted starting material, was a significant limitation.
The evolution of research has been driven by the need for more efficient and selective synthetic methods. The introduction of phase-transfer catalysis marked a significant leap forward, enabling higher yields and selectivities in the mono-alkylation of phenols. acs.orgresearchgate.net This development was crucial for making this compound more readily accessible for its use as a synthetic intermediate.
The focus of research has also shifted from simply achieving the synthesis of the compound to leveraging its properties as a versatile building block. While early research may have been more exploratory in nature, contemporary studies are highly targeted towards its application in the synthesis of complex natural products and pharmaceutically active compounds. The use of the benzyloxy group as a photolabile or readily cleavable protecting group has also been a key area of development in organic synthesis. acs.org
Scope and Delimitation of Current Scholarly Inquiry
Current research on this compound is primarily concentrated within the fields of synthetic organic chemistry and medicinal chemistry. The scholarly inquiry is well-defined and focuses on several key areas:
Development of Novel Synthetic Methodologies: Researchers continue to explore new and improved methods for the synthesis of this compound and its derivatives, with an emphasis on efficiency, selectivity, and sustainability (green chemistry). acs.orgresearchgate.net This includes the investigation of new catalysts and reaction conditions.
Application as a Building Block: A significant portion of research utilizes this compound as a starting material or key intermediate in the total synthesis of complex natural products and other target molecules. mdpi.com Its bifunctional nature allows for its incorporation into a wide range of molecular architectures.
Medicinal Chemistry and Drug Discovery: this compound and its derivatives are actively investigated as scaffolds for the development of new therapeutic agents. orgsyn.orgmdpi.com This research involves the synthesis of libraries of related compounds and their evaluation for biological activity against various diseases.
It is important to note the delimitations of this research. The focus is on the chemical synthesis and application of the compound and its direct derivatives.
Data Tables
Table 1: Comparison of Synthetic Methods for this compound
| Method | Reagents | Catalyst/Conditions | Reported Yield | Selectivity | Reference |
| Classical Williamson Ether Synthesis | Resorcinol, Benzyl Chloride | Potassium Carbonate | 27% | Low | researchgate.net |
| Phase-Transfer Catalysis (PTC) | Resorcinol, Benzyl Chloride | Tetrabutylammonium (B224687) Bromide (TBAB), 90 °C | High | 100% for mono-product | acs.orgresearchgate.net |
Table 2: Applications of this compound as a Synthetic Intermediate
| Target Compound Class | Specific Example | Therapeutic Area | Reference |
| MAO-B Inhibitors | 3-(Benzyloxy)benzaldehyde derivatives | Neurodegenerative Diseases | |
| STAT3 Signaling Pathway Inhibitors | Benzyloxyphenyl-methylaminophenol derivatives | Cancer | orgsyn.org |
| Antitubercular Agents | (3-Benzyl-5-hydroxyphenyl)carbamates | Infectious Diseases | mdpi.com |
| Puupehenone-type Marine Natural Products | Drimenyl phenol (B47542) derivatives | Not specified | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTVZLOJAIEAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191129 | |
| Record name | Benzyl 3-hydroxyphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3769-41-3 | |
| Record name | Benzyl 3-hydroxyphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003769413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl 3-hydroxyphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Benzyloxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for 3 Benzyloxy Phenol and Its Derivatives
Strategic Approaches to Aryl Ether Formation in the Context of 3-(Benzyloxy)phenol Synthesis
The formation of the aryl ether linkage in this compound is a key synthetic step that requires careful control to achieve high yields and selectivity.
Chemo- and Regioselective Etherification Protocols
The synthesis of this compound often starts from resorcinol (B1680541), a dihydric phenol (B47542). The primary challenge lies in achieving mono-O-benzylation while avoiding the formation of the bis-benzylated byproduct. researchgate.netacs.org Phase transfer catalysis (PTC) has emerged as a powerful technique to address this challenge. researchgate.net
In a notable study, the synthesis of this compound was achieved with 100% selectivity through liquid-liquid-liquid (L-L-L) phase transfer catalysis. researchgate.netacs.org This method involves the reaction of resorcinol with benzyl (B1604629) chloride using tetrabutylammonium (B224687) bromide (TBAB) as the phase transfer catalyst. researchgate.netacs.org The reaction proceeds at 90°C and demonstrates zero-order kinetics with respect to the mono-O-benzylation of resorcinol, effectively preventing the formation of any discernible amount of the bis-alkylated product. researchgate.netacs.org The catalyst-rich middle phase can be recovered and reused multiple times with minimal impact on reactivity, aligning with the principles of green chemistry. researchgate.netacs.org
The choice of base and solvent also plays a crucial role in the efficiency of benzylation. For instance, in the synthesis of related benzyloxy compounds, cesium carbonate (Cs₂CO₃) has been shown to accelerate reaction times compared to potassium carbonate (K₂CO₃), although at a higher cost. Solvents like dimethylformamide (DMF) can outperform acetone (B3395972) in polar aprotic environments by stabilizing reaction intermediates.
Catalytic Methodologies for O-Alkylation
Catalytic approaches offer efficient and selective routes for O-alkylation. Palladium-catalyzed reactions have been employed for the synthesis of aryl benzyl ethers. A catalytic amount of Pd(η3-C3H5)Cp and a suitable ligand can efficiently convert aryl benzyl carbonates into benzyl-protected phenols through a decarboxylative etherification. organic-chemistry.org
Furthermore, iron(III) chloride has been shown to catalyze the reductive etherification of carbonyl compounds with triethylsilane and alkoxytrimethylsilane, providing a mild route to various alkyl ethers, including benzyl ethers. organic-chemistry.org For the specific synthesis of this compound from resorcinol, phase transfer catalysis, as discussed previously, represents a highly effective catalytic method. researchgate.netacs.org
| Catalyst System | Reactants | Conditions | Selectivity for Mono-etherification | Reference |
| Tetrabutylammonium bromide (TBAB) | Resorcinol, Benzyl chloride | 90°C, L-L-L PTC | 100% | researchgate.netacs.org |
| Pd(η3-C3H5)Cp / DPEphos | Aryl benzyl carbonates | Decarboxylative etherification | High | organic-chemistry.org |
| Iron(III) chloride | Carbonyl compounds, Triethylsilane, Alkoxytrimethylsilane | Mild | Good to Excellent | organic-chemistry.org |
Table 1: Catalytic Systems for Aryl Ether Formation
Protecting Group Strategies and Deprotection Techniques
In multi-step syntheses involving this compound or its derivatives, the benzyl group itself often serves as a protecting group for the phenolic hydroxyl. wikipedia.org The stability of the benzyl ether linkage under various conditions, except for hydrogenolysis and strong acids, makes it a robust choice. organic-chemistry.org
Deprotection of the Benzyl Group:
The most common method for cleaving the benzyl ether to regenerate the free phenol is catalytic hydrogenation. organic-chemistry.orgfiveable.me This is typically carried out using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. fiveable.me This method is clean and efficient, yielding toluene (B28343) as the only byproduct. organic-chemistry.org
Alternative deprotection methods include:
Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can cleave benzyl ethers, although this method is limited to substrates that can withstand acidic conditions. organic-chemistry.orgfiveable.me
Oxidative Deprotection: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative deprotection of p-methoxybenzyl (PMB) ethers, which are more labile than unsubstituted benzyl ethers. organic-chemistry.org Recent methods have also enabled the use of DDQ for simple benzyl ethers under photoirradiation. organic-chemistry.org A nitroxyl (B88944) radical-catalyzed system has also been developed for the oxidative deprotection of benzyl groups under ambient temperature. organic-chemistry.org
The concept of orthogonal protection is crucial when multiple protecting groups are present in a molecule. wikipedia.orgfiveable.me For example, a molecule might contain both a Boc-protected amine and a benzyl-protected phenol. The Boc group can be removed under acidic conditions (e.g., TFA), leaving the benzyl ether intact, while the benzyl group can be subsequently removed by hydrogenolysis. fiveable.me
| Protecting Group | Deprotection Method | Reagents | Reference |
| Benzyl (Bn) | Catalytic Hydrogenolysis | H₂, Pd/C | fiveable.me |
| Benzyl (Bn) | Strong Acid | TFA | organic-chemistry.orgfiveable.me |
| p-Methoxybenzyl (PMB) | Oxidation | DDQ | organic-chemistry.org |
Table 2: Common Deprotection Strategies for Benzyl Ethers
Synthesis of Functionalized Analogs and Congeners of this compound
The versatile structure of this compound allows for further functionalization on both the phenolic ring and the benzylic moiety.
Derivatization via Electrophilic Aromatic Substitution on the Phenolic Ring
The phenolic hydroxyl group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. byjus.commsu.edu This reactivity allows for the introduction of various functional groups onto the phenolic ring of this compound.
Common electrophilic aromatic substitution reactions applicable to phenols include:
Halogenation: Phenols react readily with bromine, even in the absence of a Lewis acid, to yield brominated products. byjus.com The reaction of phenol with bromine water leads to the formation of a 2,4,6-tribromophenol (B41969) precipitate. byjus.com
Nitration: Treatment of phenols with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.com Using concentrated nitric acid can lead to the formation of picric acid (2,4,6-trinitrophenol). byjus.com
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring, typically catalyzed by Lewis acids. google.com
Kolbe's Reaction: The reaction of a phenoxide ion with carbon dioxide, a weak electrophile, introduces a carboxylic acid group, typically at the ortho position. byjus.com
Reimer-Tiemann Reaction: This reaction introduces a formyl group (–CHO) onto the aromatic ring, usually ortho to the hydroxyl group, by reacting the phenol with chloroform (B151607) in a basic solution.
In the context of this compound, the benzyloxy group at the meta-position relative to the hydroxyl group will influence the regioselectivity of these substitutions. The powerful ortho-, para-directing effect of the hydroxyl group will likely dominate, directing incoming electrophiles to the positions ortho and para to it.
Functionalization of the Benzylic Moiety
The benzylic position of the benzyl group in this compound is also susceptible to functionalization due to the stability of benzylic radicals and cations. wikipedia.org
Oxidation: The benzylic methylene (B1212753) group (–CH₂–) can be oxidized to a carbonyl group (C=O) using specific oxidizing agents. wikipedia.org For instance, a complex of chromium trioxide and 3,5-dimethylpyrazole (B48361) or 2-iodoxybenzoic acid (IBX) in DMSO can selectively oxidize a benzylic methylene to a ketone. wikipedia.org More vigorous oxidation with agents like potassium permanganate (B83412) can cleave the benzylic group to a carboxylic acid. wikipedia.org
Halogenation: The Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) and a radical initiator, can be used to brominate the benzylic C-H bond. wikipedia.org
C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of benzylic C-H bonds. acs.orgnih.gov For example, electrochemical methods can generate a benzylic cation via anodic oxidation, which can then be trapped by a nucleophile. acs.org Copper-catalyzed reactions have also been developed for the selective oxidation of benzylic C-H bonds to form alcohols or esters. nih.gov
These methodologies provide a powerful toolkit for the synthesis of a diverse range of this compound derivatives, enabling the exploration of their properties and applications in various scientific fields.
Orthogonal Synthesis of Poly-substituted Benzenoid Scaffolds
The synthesis of poly-substituted benzenoid scaffolds, molecules with multiple functional groups attached to a benzene (B151609) ring, demands a high degree of control to ensure correct regioselectivity. Orthogonal synthesis provides a powerful strategy to achieve this by employing mutually compatible and non-interfering reaction conditions or protecting groups. In this context, this compound serves as a valuable intermediate scaffold. The benzyloxy group acts as a robust protecting group for the phenolic hydroxyl, allowing for selective chemical modifications at other positions of the aromatic ring.
The utility of the benzyloxy group lies in its stability to a wide range of reaction conditions, yet it can be selectively removed, typically by catalytic hydrogenolysis (e.g., using H₂ gas and a Palladium-on-carbon catalyst), without disturbing other functional groups. This orthogonal handle is crucial for the multi-step synthesis of complex molecules where other parts of the molecule might be sensitive to the acidic or basic conditions required for other types of ether cleavage.
For instance, starting from this compound, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions can be directed to the positions activated by the ether and hydroxyl groups. Subsequently, the newly introduced functional groups can be further manipulated. Finally, deprotection of the benzyloxy group reveals the free phenol, yielding a complex poly-substituted benzenoid product. The synthesis of derivatives such as (Z)-Methyl 3-(3-(benzyloxy)phenyl)but-2-enoate and 1-[(Benzyloxy)phenyl]-3-phenylacetones illustrates the role of the this compound core as a foundational structure for building more complex molecules. mdpi.comresearchgate.net
Table 1: Orthogonal Strategies for Modifying this compound Scaffolds
| Strategy | Reaction Example | Reagents & Conditions | Purpose |
|---|---|---|---|
| Electrophilic Substitution | Nitration | HNO₃/H₂SO₄ | Introduce a nitro group for further transformation (e.g., reduction to an amine). |
| Metal-Catalyzed Cross-Coupling | Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst, base | Form a new carbon-carbon bond at a halogenated position. |
| Functional Group Interconversion | Oxidation of an introduced alkyl group | KMnO₄ or Na₂Cr₂O₇ | Convert an alkyl side chain to a carboxylic acid. |
| Orthogonal Deprotection | Hydrogenolysis | H₂, Pd/C catalyst | Cleave the benzyl ether to reveal the phenol without affecting other sensitive groups. |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. wjpmr.com Key areas of focus include the use of alternative solvents, recyclable catalysts, and maximizing reaction efficiency.
Solvent-Free and Aqueous-Phase Methodologies
Traditional methods for synthesizing ethers like this compound often rely on volatile and potentially toxic organic solvents. Green chemistry seeks to replace these with more environmentally benign alternatives, such as water, or to eliminate the solvent entirely.
One innovative approach is the use of liquid-liquid-liquid phase transfer catalysis (L-L-L PTC) for the mono-O-benzylation of resorcinol to produce this compound. acs.org This system, which uses water as one of the phases, can lead to high selectivity and easier product separation, minimizing waste. acs.org Another method involves performing the benzylation of phenols in water, mediated by tetrabutylammonium bromide (TBAB), which can afford good to excellent yields under mild conditions. researchgate.net
Solvent-free synthesis represents an ideal green chemistry scenario. Several phenyl ethers have been successfully prepared by simply grinding the relevant phenol, an alkyl bromide, anhydrous potassium carbonate, and an organic base catalyst in a mortar at room temperature. researchgate.net Microwave-assisted synthesis is another technique that often allows for solvent-free conditions and dramatically reduced reaction times. researchgate.net
Table 2: Comparison of Solvent-Free and Aqueous Synthesis Methods
| Method | Key Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| L-L-L PTC | Resorcinol, Benzyl chloride, TBAB, KOH | Toluene/Water | 90 °C | High Conversion & Selectivity | acs.org |
| Aqueous PTC | Phenol, Benzyl bromide, TBAB | Water | Room Temperature, 2 h | Good to Excellent | researchgate.net |
| Solvent-Free Grinding | Phenol, Alkyl bromide, K₂CO₃, Organic Base | None | Room Temperature | Good to Excellent | researchgate.net |
| Microwave-Assisted | α-(4-hydroxyphenylimino)-o-cresol, Benzyl bromide | None | 80 °C, 3 min | 25.08% | researchgate.net |
Catalyst Reuse and Recyclability
Catalysts are fundamental to efficient chemical synthesis, but their separation from the reaction mixture can be challenging and costly. The development of recyclable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts (in a different phase from the reactants) and immobilized homogeneous catalysts are particularly advantageous as they can be easily filtered or separated and reused over multiple cycles without significant loss of activity.
For etherification reactions similar to the synthesis of this compound, bifunctional ionic liquids (BILs) have been shown to be highly effective catalysts that can be used without any inorganic base or solvent. researchgate.net These BILs have demonstrated reusability for up to nine consecutive cycles without a noticeable decrease in catalytic activity. researchgate.net Similarly, Brønsted acidic ionic liquids have been employed as reusable catalysts for related reactions, where the catalyst can be recovered from an aqueous layer after reaction and reused. rsc.org
Table 3: Examples of Recyclable Catalysts in Related Syntheses
| Catalyst Type | Example | Reaction Type | Recyclability | Reference |
|---|---|---|---|---|
| Ionic Liquid | Bifunctional Ionic Liquid (BIL) | Ether Synthesis | Up to 9 cycles | researchgate.net |
| Ionic Liquid | Brönsted Acidic Ionic Liquid (BAIL) | Friedel-Crafts Reaction | At least 3 cycles with >89% yield | rsc.org |
| Heterogeneous Solid | Copper on modified lignosulfonate | Synthesis of N-heterocycles | Reusable several times | beilstein-journals.org |
| Heterogeneous Solid | Indion 190 resin | Benzoxazole Synthesis | Efficient and reusable | ijpbs.com |
| Heterogeneous Solid | Cu(I) on Silica | Azide-Alkyne Cycloaddition | At least 5 cycles | mdpi.com |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. whiterose.ac.uk The Williamson ether synthesis, a common method for preparing this compound from resorcinol, involves the reaction of a sodium phenoxide with benzyl chloride. While effective, it generates a salt byproduct (sodium chloride), which lowers its atom economy.
Atom Economy Calculation for Williamson Ether Synthesis:
Reactants: Resorcinol (C₆H₆O₂), NaOH, Benzyl Chloride (C₇H₇Cl)
Products: this compound (C₁₃H₁₂O₂), NaCl, H₂O
The formation of NaCl and H₂O as byproducts means that not all atoms from the reactants are incorporated into the final product, resulting in an atom economy of less than 100%.
Broader metrics like Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) provide a more comprehensive view of a process's greenness by considering the masses of all materials used, including solvents, reagents, and processing aids, relative to the mass of the final product. whiterose.ac.uk Optimizing these metrics is key to developing truly sustainable industrial chemical processes. google.com
Chemical Reactivity and Mechanistic Investigations of 3 Benzyloxy Phenol
Reactivity Profiles of the Phenolic Hydroxyl Group
The phenolic hydroxyl (-OH) group is a primary site of reactivity in 3-(benzyloxy)phenol, readily participating in reactions typical of phenols, such as acylation, alkylation, and oxidation.
The nucleophilic character of the phenolic oxygen allows for straightforward acylation and alkylation. These reactions are fundamental for synthesizing more complex derivatives.
Acylation involves the reaction of the phenolic hydroxyl group with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base. This process converts the phenol (B47542) into an ester. For instance, acylation can be a key step in the synthesis of more complex molecules, where the hydroxyl group is temporarily protected or modified. thieme-connect.comgoogle.com In syntheses involving related structures, N-methyl O-methyl hydroxamates have been used in acylation reactions with organolithium reagents to produce ketones in high yields. thieme-connect.com
Alkylation introduces an alkyl group onto the phenolic oxygen. A common method is the Williamson ether synthesis, where the phenol is first deprotonated by a base like potassium carbonate (K₂CO₃) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. vulcanchem.com For example, the alkylation of 2-methylresorcinol (B147228) with benzyl (B1604629) chloride selectively occurs at the 3-hydroxyl group due to steric hindrance, a principle applicable to related phenolic compounds. vulcanchem.com Chemoselective alkylation of phenols in the presence of other functional groups, such as carboxylic acids, can be achieved using specific reagents like tetrabutylphosphonium (B1682233) hydroxide, affording high yields of the desired phenyl ethers. researchgate.net
Table 1: Representative Alkylation Reactions on Phenolic Substrates
| Substrate | Alkylating Agent | Base / Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Methylresorcinol | Benzyl Chloride | K₂CO₃, DMF | 3-(Benzyloxy)-2-methylphenol | 70-85 | vulcanchem.com |
| 3-Hydroxybenzenesulfonic acid | Benzyl Bromide | Sodium Hydroxide | Sodium 3-(benzyloxy)-benzenesulfonate | Not specified | google.com |
Phenols can undergo oxidative coupling to form C-C or C-O bonds, a reaction often catalyzed by transition metal complexes. wikipedia.org This process proceeds through the formation of phenoxy radical intermediates. Iron-catalyzed asymmetric oxidative homo-coupling has been demonstrated for 2-naphthols, which are structurally related to phenols, to yield BINOL derivatives. nih.gov In the case of 3-(benzyloxy)naphthalen-2-ol, the reaction proceeds to give the corresponding coupled product in good yield (88%) with moderate enantioselectivity. nih.gov While direct oxidative coupling of this compound itself is not extensively detailed, the reactivity of analogous compounds suggests its potential to form biphenyl (B1667301) or diphenyl ether structures under appropriate oxidative conditions, for example, using reagents like vanadium tetrachloride (VCl₄). wikipedia.org The regioselectivity of such couplings (ortho-ortho, para-para, or ortho-para) is influenced by the steric and electronic effects of the substituents on the aromatic ring.
The benzyl ether group in this compound serves as a common protecting group for the phenolic hydroxyl. Its removal is a crucial step in many synthetic sequences and is most frequently accomplished via catalytic hydrogenolysis. ambeed.comorganic-chemistry.org This reaction involves the cleavage of the C-O bond of the ether linkage by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). researchgate.net The process is highly efficient and clean, yielding the deprotected phenol (resorcinol) and toluene (B28343) as the only byproduct. organic-chemistry.org
Mechanocatalysis, using ball milling with supported nickel catalysts, has emerged as a solvent-free method for the hydrogenolysis of benzyl phenyl ether, a model for the α-O-4 linkage in lignin. rsc.orgmdpi.com This technique demonstrates that the reaction proceeds at room temperature, yielding phenol and toluene as primary products. rsc.org The choice of catalyst and reaction conditions can be tuned to ensure the selective cleavage of the benzyl ether without affecting other potentially reducible functional groups within the molecule. researchgate.net
Table 2: Conditions for Hydrogenolysis of Benzyl Ethers
| Catalyst | Hydrogen Source | Solvent / Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas | Various (e.g., Ethanol, Ethyl Acetate) | Standard, highly efficient method | organic-chemistry.org |
| Palladium on Carbon (Pd/C) | Formic Acid | Not specified | Transfer hydrogenolysis | organic-chemistry.org |
| Supported Nickel Catalysts | H₂ gas | Ball Milling (Solvent-free) | Mechanocatalytic, room temperature | rsc.org |
Oxidative Coupling Reactions
Electrophilic and Nucleophilic Aromatic Substitution Pathways
The aromatic ring of this compound is activated towards electrophilic substitution by both the hydroxyl and benzyloxy groups. Both are ortho-, para-directing, leading to interesting regiochemical questions in substitution reactions.
The hydroxyl group is a more powerful activating and directing group than the benzyloxy group. Therefore, electrophilic substitution is expected to be directed primarily by the -OH group. The positions ortho and para to the hydroxyl group are C-2, C-4, and C-6. The benzyloxy group at C-3 directs to its ortho positions (C-2, C-4) and its para position (C-6). The directing effects of both groups thus converge on positions 2, 4, and 6.
Experimental evidence shows a high degree of regioselectivity. In an electrophilic aromatic substitution on this compound using N-bromosuccinimide (NBS), bromination occurs selectively at the C-4 position, which is para to the strongly directing hydroxyl group and ortho to the benzyloxy group. researchgate.netresearchgate.net This outcome highlights the dominant directing effect of the hydroxyl group. Steric hindrance from the adjacent benzyloxy group may disfavor substitution at the C-2 position, further enhancing selectivity for the C-4 and C-6 positions.
Directed ortho metalation (DoM) provides a powerful method for achieving regioselective functionalization of aromatic rings, bypassing the usual rules of electrophilic substitution. wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. wikipedia.org
For resorcinol (B1680541) derivatives like this compound, the hydroxyl group can act as a DMG. However, it will be deprotonated first by the strong base. The resulting phenoxide is still a powerful DMG. Research on the regioselective lithiation of 3-benzyloxy-1-methoxymethoxybenzene (a doubly protected resorcinol derivative) demonstrates that lithiation can be precisely controlled. researchgate.net Using n-butyllithium (n-BuLi), lithiation occurs at the C-2 position, between the two oxygen-containing substituents. The resulting aryllithium intermediate can then be trapped with various electrophiles. researchgate.net
Furthermore, the benzyloxy group itself can participate in complex metalation strategies. The α-lithiobenzyloxy group, formed by lithiation of the benzylic C-H with t-butyllithium (t-BuLi), can act as a DMG, directing a second lithiation at the ortho position of the phenyl ring to which it is attached. researchgate.netresearchgate.net This creates a dianionic species that can react with electrophiles, enabling the synthesis of complex heterocyclic structures from simple aryl benzyl ethers. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Methylresorcinol |
| 3-(Benzyloxy)-2-methylphenol |
| 3-Hydroxybenzenesulfonic acid |
| Benzyl Bromide |
| Sodium 3-(benzyloxy)-benzenesulfonate |
| Benzyl-trimethylammonium chloride |
| Benzyl Aryl Ethers |
| 3-(Benzyloxy)naphthalen-2-ol |
| Vanadium tetrachloride |
| Resorcinol |
| Toluene |
| Palladium on carbon (Pd/C) |
| Benzyl phenyl ether |
| N-Bromosuccinimide (NBS) |
| 3-Benzyloxy-1-methoxymethoxybenzene |
| n-Butyllithium (n-BuLi) |
| t-Butyllithium (t-BuLi) |
| Potassium carbonate |
| Sodium hydroxide |
| Polyethylene glycol (PEG) |
| N-methyl O-methyl hydroxamates |
Regioselectivity in Electrophilic Substitution Reactions
Transition Metal-Catalyzed Transformations Involving this compound
The structure of this compound is amenable to a variety of transition metal-catalyzed reactions. The aromatic ring can be functionalized through either pre-functionalization to a halide for cross-coupling or through direct C-H activation, offering versatile pathways to complex molecular architectures.
Cross-Coupling Reactions of Halogenated Derivatives
Halogenated derivatives of this compound, such as 1-(benzyloxy)-3-bromobenzene, are key precursors for carbon-carbon and carbon-nitrogen bond-forming reactions. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are powerful tools for this purpose. libretexts.orgmdpi.comuliege.be
The Suzuki-Miyaura coupling is widely used to form biaryl structures. rsc.org For instance, 3-(benzyloxy)phenylboronic acid can be coupled with aryl halides to create complex biphenyl derivatives. In one documented synthesis, 1-(3'-(benzyloxy)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid was prepared by coupling 3-(benzyloxy)phenylboronic acid with 1-(4-bromophenyl)cyclopropane-1-carboxylic acid. ajgreenchem.com The reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0) with potassium carbonate as the base, proceeded in good yield, demonstrating the utility of the benzyloxy-substituted fragment in constructing larger molecules. ajgreenchem.com The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product. nih.gov
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, such as stilbenes. sci-hub.se While specific examples starting with halogenated this compound are not extensively documented in readily available literature, the reaction conditions are tolerant of ether linkages like the benzyloxy group. mdpi.com The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297), a phosphine (B1218219) ligand, and a base to produce the vinylated arene. sci-hub.seacademie-sciences.fr The mechanism follows a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination. mdpi.com
The Buchwald-Hartwig amination is a premier method for forming aryl-amine bonds. libretexts.org This reaction couples aryl halides with primary or secondary amines using a palladium catalyst and a strong base, such as sodium tert-butoxide. libretexts.orggoogle.com The development of sterically hindered and electron-rich phosphine ligands has been critical to the reaction's broad applicability. google.com The catalytic cycle is similar to other cross-coupling reactions, proceeding via oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond. libretexts.org
Below is a table summarizing typical conditions for these cross-coupling reactions as they would apply to derivatives of this compound.
| Reaction Name | Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Ref |
| Suzuki-Miyaura Coupling | 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | 3-(Benzyloxy)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 78 | ajgreenchem.com |
| Heck Reaction (General) | 1-(Benzyloxy)-3-iodobenzene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF / NMP | 100-140 | Good-Excellent | mdpi.comsci-hub.se |
| Buchwald-Hartwig Amination (General) | 1-(Benzyloxy)-3-bromobenzene | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | Good-Excellent | libretexts.orggoogle.com |
Table data for Heck and Buchwald-Hartwig reactions are generalized based on standard procedures for similar substrates, as specific examples for this compound derivatives were not explicitly detailed in the cited literature.
C-H Activation Studies
Direct C-H activation offers an atom-economical alternative to pre-functionalized substrates for modifying aromatic rings. scirp.org Research into the C-H functionalization of phenols and their derivatives has yielded methods for selective ortho, meta, and para functionalization.
Ortho-functionalization is often achieved through chelation assistance, where a directing group placed on the phenolic oxygen guides a metal catalyst to the C-H bond at the ortho position. Rhodium(I)-catalyzed ortho-alkylation of benzenesulfonamides with alkenes has been demonstrated using an 8-aminoquinoline (B160924) directing group. ua.es
Meta-functionalization of phenols is more challenging due to the intrinsic directing effects of the hydroxyl group towards ortho and para positions. However, strategies using removable directing groups have been developed. For example, rhodium(III)-catalyzed meta-selective C-H alkenylation of phenol derivatives has been accomplished using a traceless organosilicon template as the directing group. nih.gov Similarly, palladium-catalyzed meta-C-H olefination has been shown to tolerate functional groups such as benzyloxyamides, using a nitrile-based directing group to achieve high selectivity. libretexts.org
Para-functionalization of phenol derivatives has also been achieved. A notable method involves a palladium-catalyzed reaction that utilizes a recyclable silicon-containing biphenyl-based template to direct olefination to the para position. scirp.org The tolerance of many C-H activation protocols for ether linkages, including the specific mention of a benzyloxy group in some studies, suggests that this compound is a viable substrate for such transformations, allowing for the introduction of various functional groups directly onto the aromatic core. researchgate.net
Reaction Mechanism Elucidation through Kinetic and Spectroscopic Analyses
Understanding the reaction mechanisms of these transformations is essential for optimizing conditions and expanding their scope. A combination of kinetic experiments and spectroscopic analysis provides critical insights into reaction pathways, intermediates, and transition states.
Kinetic studies have been instrumental in clarifying the mechanisms of cross-coupling reactions. For the Suzuki-Miyaura reaction, kinetic analysis has helped to distinguish between the "boronate pathway" (where the base activates the organoboron species) and the "oxo-palladium pathway" (where the base reacts with the palladium(II) pre-catalyst). kuleuven.be Techniques such as monitoring reaction progress via HPLC or using UV spectroscopy can determine reaction orders and activation energies, shedding light on the rate-determining step. rsc.orgfu-berlin.de For instance, studies on Suzuki couplings have often shown that the reductive elimination step follows first-order kinetics. nih.gov
Spectroscopic analyses are vital for identifying and characterizing reactants, intermediates, and products.
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm structures. In compounds containing a this compound moiety, the benzylic methylene (B1212753) protons (–OCH₂Ph) typically appear as a characteristic singlet in the ¹H NMR spectrum around δ 5.0–5.1 ppm. researchgate.net
Infrared (IR) spectroscopy helps identify functional groups. The C-O ether stretch of the benzyloxy group would be observable.
Mass Spectrometry (MS) confirms the molecular weight of products and can help identify reaction intermediates. researchgate.net
Computational studies , particularly using Density Functional Theory (DFT), have become powerful tools for mapping reaction energy profiles. researchgate.net DFT calculations can model the structures of transition states and intermediates, providing a theoretical basis for observed reactivity and selectivity. For example, DFT has been used to investigate the electronic effects of benzyloxy and other substituents on the reactivity of the phenolic ring and to elucidate the mechanism of rearrangements involving benzyloxy-substituted heterocycles. These computational approaches, combined with experimental data, provide a comprehensive picture of the reaction mechanism at a molecular level.
Strategic Applications in Complex Organic Synthesis and Material Precursors
Role as a Precursor in Natural Product Total Synthesis
The utility of 3-(benzyloxy)phenol as a mono-protected resorcinol (B1680541) derivative is particularly evident in the total synthesis of natural products where precise control of aromatic substitution is required. researchgate.net The benzyl (B1604629) ether masks one of the hydroxyl groups, preventing unwanted side reactions and directing subsequent electrophilic substitutions or metalations to specific positions on the aromatic ring. researchgate.net
The general strategy involves using the protected phenol (B47542) to build a complex side chain or a fused ring system. For example, regioselective lithiation of 3-benzyloxy-1-methoxymethoxybenzene at the C-2 position allows for the introduction of prenyl side chains, which are common motifs in natural products. researchgate.net This selective C-C bond formation is a key advantage offered by the benzyloxy-protected intermediate. The benzyl group can be cleanly removed via catalytic hydrogenation without affecting other sensitive functional groups, completing the synthesis. nycu.edu.tw
Polyketides are a large and diverse class of natural products characterized by a repeating "-CH2-CO-" motif. rasmusfrandsen.dk Many aromatic polyketides incorporate phenolic or resorcinolic structures, which are formed through specific cyclization reactions of the polyketide chain catalyzed by type III polyketide synthases (PKSs). rasmusfrandsen.dkpnas.orguni-muenchen.de These enzymes catalyze the head-to-tail linkage of acetate (B1210297) units and subsequent cyclization to form aromatic rings, such as alkylresorcinols. pnas.orgnih.gov
In laboratory synthesis, this compound and its derivatives are valuable precursors for mimicking these biosynthetic steps. They provide a pre-formed, selectively protected aromatic core onto which the rest of the polyketide-derived structure can be elaborated. For example, the synthesis of A-74528, a complex aromatic polyketide, involves the coupling of acyl resorcinol motifs. uni-muenchen.de Using a building block like this compound allows chemists to construct such motifs with high regiochemical control. The benzyl group ensures that one phenolic hydroxyl is masked while chemical transformations are performed on the other hydroxyl group, the aromatic ring, or attached side chains.
Synthesis of Resorcinol-Derived Natural Products
Application in Pharmaceutical and Agrochemical Intermediate Synthesis
The structural motif of this compound is a common feature in the synthesis of intermediates for a wide range of biologically active molecules. The benzyl group imparts lipophilicity, which can be advantageous for synthetic manipulations in organic solvents, while the free phenol provides a handle for further reactions.
This compound and its isomers are key starting materials in the development of ligands that modulate the activity of biological receptors. For instance, derivatives have been used to create selective estrogen receptor modulators (SERMs) like Lasofoxifene. google.comnih.gov The synthesis of such complex molecules often involves coupling a benzyloxy-phenyl unit to a core scaffold. nih.gov
More recent research has focused on other nuclear receptors. A series of benzyloxyphenyl-methylaminophenol derivatives were designed and synthesized as inhibitors of the STAT3 signaling pathway, which is implicated in cancer. researchgate.net In another study, 4-(benzyloxy)phenol was used as a precursor to create novel allosteric modulators of the AMPA receptor, a target for treating neurological and neurodegenerative diseases. nih.gov The synthesis involved a nucleophilic aromatic substitution reaction where the benzyloxy-phenol displaced a chlorine atom on a pyrimidine (B1678525) ring. nih.gov Similarly, PROTACs (Proteolysis Targeting Chimeras) containing an IAP ligand have been synthesized using both this compound and 4-(benzyloxy)phenol as starting materials. frontiersin.org
Heterocyclic compounds are central to medicinal chemistry, and this compound serves as a valuable precursor for their synthesis. scispace.comacs.org Its structure can be incorporated into various heterocyclic rings, and the benzyl group can be removed later to unmask a phenol, which may be crucial for biological activity.
A notable example is the synthesis of 3-(3-(benzyloxy)phenyl)isoxazole-5-carboxylic acid, which has shown potential as an anti-HIV agent. Chalcones derived from benzyloxy-phenols can also act as precursors for a variety of heterocyclic compounds like isoxazoles and pyrazoles. uc.pt Furthermore, this compound can be converted into key intermediates for building more complex heterocyclic systems. For example, it is a starting material for preparing 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine, a scaffold found in many pharmacologically active molecules. researchgate.net The synthesis of benzofuran-containing natural products, such as tournefolic acid A and salvianolic acid C, also utilizes benzyloxy-protected phenolic intermediates to construct the core heterocyclic framework. rsc.org
Development of Ligands for Receptor Modulators
Utilization in Polymer and Material Science Research (Focus on Synthetic Strategy)
In material science, the strategic use of protecting groups is essential for the controlled, step-wise construction of complex macromolecules like dendrimers and calixarenes. The benzyloxy group is particularly favored because of its stability during synthesis and its susceptibility to clean removal by hydrogenolysis, which allows for post-synthesis modification of the polymer. nycu.edu.tw
The convergent synthesis of dendrimers frequently employs building blocks derived from this compound. For example, 3,5-bis(benzyloxy)benzaldehyde and 3,5-bis(benzyloxy)benzoic acid are common AB2 monomers. acs.orgresearchgate.netbeilstein-journals.org In a convergent approach, these "dendrons" are built outwards from the periphery, and the benzyl ether groups protect the terminal phenolic functions. researchgate.net In the final step, these dendrons are coupled to a multifunctional core. This strategy allows for the creation of dendrimers with a precise number of terminal groups and a well-defined structure. acs.org Once the dendrimer is assembled, the benzyl groups on the surface can be removed to yield a dendrimer with multiple phenolic chain ends, which can be further functionalized for applications in areas like drug delivery or catalysis. nycu.edu.tw
Similarly, the synthesis of calixarenes, which are macrocyclic compounds formed from phenols and formaldehyde (B43269), benefits from benzyloxy-protected precursors. While much of the research has focused on p-(benzyloxy)phenol, the synthetic principle is directly applicable. The base-catalyzed condensation of p-(benzyloxy)phenol with formaldehyde can be controlled to selectively produce p-(benzyloxy)calix[n]arenes of specific sizes, such as the cyclic octamer in 48% yield. acs.orgrsc.orgresearchgate.net The benzyl groups prevent uncontrolled polymerization and can be subsequently removed to give calix[n]hydroquinones, providing access to a class of macrocycles that are otherwise difficult to synthesize. acs.orgrsc.org This strategy of using a masked phenolic group is crucial for creating well-defined, functional nano-objects. researchgate.net
Monomer for Functional Polymer Synthesis
The structure of this compound and its isomers is particularly advantageous for the synthesis of functional polymers. The benzyl ether serves as a robust protecting group for the phenolic hydroxyl, preventing it from interfering with polymerization reactions. This strategy allows for the creation of well-defined polymer backbones, with the latent hydroxyl groups available for subsequent deprotection and functionalization.
One significant application is in the synthesis of polybenzoxazines, a class of high-performance thermosetting polymers. While direct synthesis often uses simple phenols, derivatives like 4-benzyloxyphenol have been used to create advanced benzoxazine (B1645224) monomers. geocities.ws For instance, a bifunctional benzoxazine monomer, Bis [6-benziloxy-3,4-dihydro-2H-1,3- benzoxazinyl] diphenyl methane (B114726), was synthesized from 4-benzyloxyphenol, 4,4'-diaminodiphenylmethane, and formaldehyde. The presence of the benzyloxy group allows for controlled synthesis of the monomer. Subsequent thermal curing leads to the ring-opening polymerization to form a polybenzoxazine network. The benzyl groups can later be removed to expose phenolic hydroxyls, which can enhance properties like adhesion and serve as sites for further crosslinking or functionalization.
Similarly, benzyloxy-protected phenols are crucial in preparing monomers for poly(arylene ether)s, including poly(aryl ether carbonates). In one synthetic route, 2,2-(4-Benzyloxy-4′-hydroxydiphenyl)propane was created as a key intermediate. acs.org This mono-benzylated bisphenol A derivative could then be used in polymerization reactions to form poly(aryl ether carbonates), with the benzyloxy group being cleaved post-polymerization to yield a functional polymer. acs.org The general principle of using monohydric phenols for the oxidative polymerization to form poly(arylene ether)s is a well-established method for creating these engineering thermoplastics. google.comvt.edu
The protective role of the benzyl group is also highlighted in the synthesis of polymers from reactive monomers like 2-methoxy-4-vinylphenol (B128420) (MVP). The free phenolic group in MVP can interfere with radical polymerization. By protecting it as a benzyl ether, the resulting monomer can be polymerized effectively, and the phenol can be regenerated on the polymer backbone afterward. mdpi.com This approach of protecting reactive functional groups is a common strategy to prevent unwanted side reactions and achieve well-defined polymeric structures. mdpi.comresearchgate.net
| Polymer Class | Precursor/Monomer Example | Role of this compound Moiety | Research Finding |
| Polybenzoxazines | Bis [6-benziloxy-3,4-dihydro-2H-1,3- benzoxazinyl] diphenyl methane (from 4-benzyloxyphenol) | Acts as a precursor to the benzoxazine monomer, with the benzyloxy group protecting the phenol during synthesis. geocities.ws | The benzyloxy group allows for controlled monomer synthesis; subsequent polymerization and deprotection can yield a high-performance thermoset with functional phenolic groups. |
| Poly(aryl ether carbonates) | 2,2-(4-Benzyloxy-4′-hydroxydiphenyl)propane (from a BPA derivative) | Serves as a key intermediate where one phenolic group is protected, enabling selective polymerization. acs.org | This strategy allows for the synthesis of novel poly(aryl ether carbonates) with tailored properties after polymerization and deprotection. acs.org |
| Functional Thermoplastics | 1-(Benzyloxy)-2-methoxy-4-vinylbenzene (from MVP) | The benzyl group protects the reactive phenol of the vinyl monomer, preventing side reactions during radical polymerization. mdpi.com | Protection of the phenolic group enables successful polymerization; the functional phenol can be unmasked on the final polymer. mdpi.com |
| Poly(arylene ether)s | General monohydric phenols | The benzyloxy-protected phenol acts as a monohydric phenol monomer in oxidative polymerization reactions. google.com | This method is a general route to high-performance engineering thermoplastics like poly(arylene ether)s. google.comvt.edu |
Building Block for Dendrimers and Macrocycles
The well-defined structure of this compound and its derivatives makes them excellent building blocks for the bottom-up synthesis of complex, three-dimensional macromolecules like dendrimers and macrocycles. The differential reactivity of the phenolic and benzyloxy ends allows for precise, stepwise construction of these architectures.
Dendrimers are highly branched, tree-like molecules with a central core. Derivatives of this compound, such as 3,5-bis(benzyloxy)benzaldehyde and 3,5-bis(benzyloxy)benzylamine, serve as key AB2-type monomers or "dendrons" for the convergent synthesis of dendrimers. beilstein-journals.orgresearchgate.net For example, 3,5-bis(benzyloxy)benzaldehyde was designed to create a stable, hybrid bisamine/benzyl ether dendrimer. beilstein-journals.org The benzyloxy groups provide stability and can be removed in a final step to yield a dendrimer with a functionalized periphery. This approach has been used to create dendrimer scaffolds capable of removing pollutants like pyrene (B120774) from aqueous environments. beilstein-journals.org
Macrocycles are large cyclic molecules that are foundational to supramolecular chemistry. Benzyloxyphenols are frequently used in their synthesis. A prominent example is the synthesis of calixarenes, which are cyclic oligomers formed from phenols and formaldehyde. uii.ac.id The reaction of p-(benzyloxy)phenol with formaldehyde can be controlled to selectively produce p-(benzyloxy)calix[n]arenes of various sizes, such as calix ru.nlarene, in significant yields. acs.orgresearchgate.net In these syntheses, the bulky benzyloxy group can influence the cyclization process and provides a handle for further functionalization. researchgate.netdntb.gov.ua After the macrocycle is formed, the benzyl groups can be removed to expose the phenolic hydroxyls, creating a cavity lined with functional groups. acs.org Similarly, benzyloxyphenol derivatives are used to construct other macrocyclic hosts like pillararenes. rsc.org The synthesis of macrocyclic diarylheptanoids has also been accomplished starting from 3-(benzyloxy)-4-methoxybenzaldehyde. nih.gov
| Macromolecule Type | Precursor/Building Block | Synthetic Role and Outcome |
| Dendrimers | 3,5-Bis(benzyloxy)benzaldehyde | Serves as an AB2 monomer for constructing stable, multi-generational dendrimers. beilstein-journals.org |
| Calixarenes | p-(Benzyloxy)phenol | Reacts with formaldehyde in a base-catalyzed condensation to form large cyclic oligomers (calixarenes). acs.orgresearchgate.net |
| Pillararenes | 4-(Benzyloxy)phenol | Used as a starting material in the multi-step synthesis of functionalized pillar nih.govarenes. rsc.org |
| Macrocyclic Diarylheptanoids | 3-(Benzyloxy)-4-methoxybenzaldehyde | Acts as a key starting material for a multi-step synthesis involving aldol (B89426) condensation and intramolecular coupling. nih.gov |
Contributions to Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. Macrocycles and other molecular architectures derived from this compound are key players in this field, acting as hosts that can selectively bind smaller guest molecules.
The calixarenes and pillararenes synthesized from benzyloxyphenols are prime examples of host molecules. researchgate.netrsc.org Their pre-organized, cavity-containing structures make them ideal receptors for various neutral or ionic guests. Pillararenes, for instance, are known to form stable host-guest complexes with a variety of organic compounds, including alkanediamines and viologen derivatives. rsc.orgrsc.org The functional groups lining the cavity, often exposed after de-benzylation, are crucial for binding through interactions like hydrogen bonding and π-π stacking.
A more tailored example is the creation of a "molecular clip" from 3,5-bis(benzyloxy)benzoic acid. ru.nl This molecule is designed to have a rigid, U-shaped cavity that is an ideal host for dihydroxybenzene derivatives like resorcinol. ru.nlru.nlcore.ac.uk The binding is achieved through a combination of hydrogen bonding and π-π stacking interactions between the host and guest. Such systems demonstrate the principle of molecular recognition, where a host molecule can selectively bind a specific guest. Research has also shown that these host-guest interactions can be used to induce specific properties, such as liquid crystallinity, in the resulting supramolecular complex. ru.nl
The ability to functionalize these hosts allows for the fine-tuning of their binding properties. For example, pillar geocities.wsarenes can be modified to contain quinone units, which alters their interaction with metal ions like Ag+, which in turn allows for the specific and selective binding of terminal alkynes within the host's cavity. mdpi.com This demonstrates how precursors like benzyloxyphenols are not just used to build a static scaffold, but to create dynamic systems with tunable functions for applications in sensing, catalysis, and separations.
| Supramolecular System | Host Precursor | Guest Example(s) | Key Interaction Principle |
| Molecular Clip | 3,5-Bis(benzyloxy)benzoic acid | Dihydroxybenzene derivatives (e.g., Resorcinol) | Host's rigid U-shaped cavity binds the guest via hydrogen bonding and π-π stacking. ru.nlru.nlcore.ac.uk |
| Pillar nih.govarenes | 4-(Benzyloxy)phenol | Alkanediamines, Viologens | The cylindrical cavity of the pillararene encapsulates guest molecules. rsc.orgrsc.org |
| Calix[n]arenes | p-(Benzyloxy)phenol | Various small organic molecules and ions | The bowl-shaped cavity provides a binding site for guests, with interactions tunable by functionalization. researchgate.net |
| Functionalized Pillar geocities.wsarenes | Pillar geocities.wsarene derivatives | Silver ions (Ag+), Terminal alkynes | The host binds Ag+ via π-interactions, and the resulting complex then selectively binds terminal alkynes. mdpi.com |
Biological Interface and Mechanistic Elucidation of 3 Benzyloxy Phenol and Its Analogs
In Vitro Studies on Enzyme Modulation and Inhibition
The benzyloxyphenol scaffold serves as a foundational structure for a variety of enzyme inhibitors. The presence of the phenol (B47542) group, the ether linkage, and the benzyl (B1604629) moiety allows for diverse interactions with enzyme active sites, including hydrogen bonding and hydrophobic interactions. The benzyloxy group, in particular, can enhance a compound's lipophilicity, which may facilitate its interaction with hydrophobic regions within proteins. rsc.org
Research into analogs of 3-(benzyloxy)phenol has identified several specific enzyme targets. These studies demonstrate the scaffold's versatility in targeting different enzyme classes.
Cholinesterases and Monoamine Oxidases: A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones were investigated as potential multi-target inhibitors for Alzheimer's disease. mdpi.com These compounds were found to be potent and selective inhibitors of monoamine oxidase B (MAO-B) and also showed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Similarly, compounds based on 3- and 4-benzyloxy-benzylamino chemotypes were identified as selective BChE inhibitors. rsc.org Derivatives of 2-(3-(benzyloxy)phenyl)ethanol (B1342356) have also been noted for their potential inhibitory effects on MAO-B.
β-Glucosidase: A series of 3-benzyloxyflavone derivatives were evaluated for their inhibitory potential against the β-glucosidase enzyme. rsc.org Several of these analogs demonstrated potent, sub-micromolar inhibition, suggesting a strong affinity for the enzyme. rsc.org
Acetyl-CoA Carboxylase (ACC): Through virtual screening, a lead compound, 4-phenoxy-phenyl isoxazole (B147169) derived from 4-(benzyloxy)phenol, was identified as an inhibitor of acetyl-CoA carboxylase (ACC). nih.gov Further synthesis and evaluation of related derivatives produced compounds with potent ACC1 inhibitory activity. nih.gov
Uridine (B1682114) Phosphorylase (UrdPase): 5-(m-(benzyloxy)benzyl)acyclouridine (BBAU), an analog, has been identified as a potent inhibitor of uridine phosphorylase, an enzyme involved in pyrimidine (B1678525) metabolism. acs.org
MenA: The benzyloxyphenol structure is related to scaffolds that inhibit 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA). ambeed.com This enzyme is part of the menaquinone biosynthetic pathway in Mycobacterium tuberculosis and is a verified target for tuberculosis therapy. ambeed.com
Carbonic Anhydrase (CA): Simple phenols are known to be competitive inhibitors of human Carbonic Anhydrase II (hCA II), binding within the active site. mdpi.com This suggests that benzyloxyphenol derivatives could also interact with this enzyme family. mdpi.com
Structure-activity relationship (SAR) studies have provided insights into how structural modifications of the benzyloxyphenol framework influence enzyme inhibition kinetics. The benzyloxy group is frequently cited as enhancing lipophilicity, which facilitates stronger interactions with hydrophobic pockets in enzyme active sites. rsc.org
For β-glucosidase inhibitors , SAR analysis of 3-benzyloxyflavones revealed that electron-donating groups on the 2-position aryl ring, such as a methyl group, enhanced inhibitory potency. rsc.org Conversely, electron-withdrawing groups generally resulted in more moderate inhibition. rsc.org
In the case of MAO-B inhibitors , structural modifications to the 7-benzyloxy-2H-chromen-2-one core showed that bulky groups attached to the basic head led to a significant reduction in inhibitory potency compared to the parent compound. mdpi.com
For acetyl-CoA carboxylase (ACC) inhibitors , SAR studies on 4-phenoxy-phenyl isoxazoles led to derivatives with improved biological activity. One derivative, compound 6g , formed three hydrogen bonds with the carboxyltransferase (CT) domain of ACC, resulting in potent inhibition. nih.gov Another compound, 6l , achieved an optimal balance between enzymatic activity and lipophilicity, leading to strong antiproliferative effects. nih.gov
The following table summarizes the inhibitory activities of various benzyloxyphenol analogs against their respective enzyme targets.
| Analog Compound | Enzyme Target | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| 3-Benzyloxyflavone (Compound 8) | β-Glucosidase | 0.17 µM | rsc.org |
| 3-Benzyloxyflavone (Compound 3, p-tolyl group) | β-Glucosidase | 0.22 µM | rsc.org |
| 4-Aminomethyl-7-benzyloxy-2H-chromen-2-one (Compound 3) | Human MAO-B | 3.9 nM | mdpi.com |
| 4-Aminomethyl-7-benzyloxy-2H-chromen-2-one (Compound 3) | AChE | 6.2 µM | mdpi.com |
| 4-Phenoxy-phenyl isoxazole (Compound 6g) | hACC1 | 99.8 nM | nih.gov |
| Benzyloxy-benzylamino chemotype (Compound 28) | hBChE | 0.171 µM | rsc.org |
| Benzyloxy-benzylamino chemotype (Compound 33) | hBChE | 0.167 µM | rsc.org |
Investigation of Specific Enzyme Targets
Cellular Pathway Interrogation and Signal Transduction Modulation
Beyond direct enzyme inhibition, benzyloxyphenol analogs have been shown to modulate critical cellular signaling pathways, influencing processes such as cell survival, proliferation, and apoptosis.
Analogs of this compound have demonstrated significant effects on cell proliferation and apoptosis through the modulation of specific signaling pathways.
STAT3 Pathway Inhibition: A series of benzyloxyphenyl-methylaminophenol derivatives were identified as inhibitors of the STAT3 signaling pathway. researchgate.net Mechanistic studies showed that the lead compound, A11 , inhibits the phosphorylation of STAT3 at the Y705 residue. researchgate.net This action reduces the expression of downstream STAT3 target genes, including CyclinD1 and C-Myc, which are crucial for cell cycle progression. researchgate.net Consequently, the compound was found to induce cell cycle arrest in the S phase and trigger apoptosis in a concentration-dependent manner in cancer cells. researchgate.net
ACC Inhibition and Apoptosis: As inhibitors of acetyl-CoA carboxylase (ACC), 4-phenoxy-phenyl isoxazole derivatives impact cellular metabolism and survival. nih.gov Mechanistic studies revealed that these compounds decrease intracellular levels of malonyl-CoA, a product of the ACC reaction. nih.gov This metabolic disruption leads to cell cycle arrest at the G0/G1 phase and the induction of apoptosis in cancer cells. nih.gov
p53 Pathway Activation: The isomer 4-(benzyloxy)phenol has been shown to exert anti-mycobacterial effects by activating the p53 tumor suppressor protein. The mechanism involves preventing the association of p53 with its negative regulator, KDM1A. The resulting increase in p53 expression leads to elevated levels of reactive oxygen species (ROS) and enhanced phagosome-lysosome fusion in macrophages, contributing to the killing of intracellular mycobacteria.
Tubulin Polymerization Inhibition: Structural analogs of 2-(3-(benzyloxy)phenyl)ethanol have shown significant cytotoxic effects against various cancer cell lines. The proposed mechanism involves the inhibition of tubulin polymerization, a process essential for mitotic spindle formation and cell division.
Derivatives containing the benzyloxyphenol motif have been developed as specific ligands for various cellular receptors, demonstrating both agonist and antagonist activities at the molecular level.
NMDA Receptor Antagonism: Enantiomerically pure 7-benzyloxy-3-benzazepine derivatives have been characterized as potent and selective antagonists of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. nih.gov The R-configured enantiomers were identified as the eutomers (the more active stereoisomer), displaying high affinity for the GluN2B subunit and potent inhibition of ion flux. nih.gov
Androgen Receptor (AR) Antagonism: Novel 4-(4-benzoylaminophenoxy)phenol derivatives have been designed to bind to the ligand-binding domain of the androgen receptor (AR) and function as potent antagonists. nih.gov Compound 22 from this series was particularly effective, inhibiting the growth of prostate cancer cell lines that express both wild-type and mutated forms of the AR. nih.gov
Adenosine (B11128) A₁ Receptor Agonism: A series of benzyloxy and phenoxy derivatives of adenosine receptor agonists were synthesized and evaluated for their potency and selectivity. acs.org Compounds with a halogen in the meta position on the aromatic ring of the benzyloxy-cyclopentyl substituent were found to be the most potent, and molecular modeling suggested that a hydrophobic subpocket contributes to the observed A₁ receptor selectivity. acs.org
Free Fatty Acid Receptor 1 (FFAR1) Agonism: (Benzyloxy)phenyl)propanoic acid analogs have been explored as agonists for the Free Fatty Acid Receptor 1 (FFAR1, also known as GPR40), a target for type 2 diabetes therapy. mdpi.com These compounds were shown to activate the FFAR1 receptor and increase glucose uptake in HepG2 liver cells. mdpi.com
The table below details the receptor binding activities of selected benzyloxyphenol analogs.
| Analog Compound | Receptor Target | Activity | Binding Affinity / Potency | Reference |
|---|---|---|---|---|
| (R)-3-[3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-1,7-diol] | GluN2B-NMDA | Antagonist | Kᵢ = 30 nM; IC₅₀ = 61 nM | nih.gov |
| 4-(4-benzoylaminophenoxy)phenol derivative (Compound 22) | Androgen Receptor (AR) | Antagonist | IC₅₀ = 0.75 µM (SC-3 cells) | nih.gov |
| N⁶-2-(3-bromobenzyloxy)cyclopentyl-NECA | Adenosine A₁ Receptor | Agonist | ~1500-fold improved A₁R selectivity vs NECA | acs.org |
| (benzyloxy)phenyl)propanoic acid derivatives | FFAR1 (GPR40) | Agonist | Active at 10 µM | mdpi.com |
Effects on Cell Proliferation and Apoptosis (mechanistic focus)
Preclinical Pharmacodynamics and Biochemical Metabolism (Non-Dosage Related)
Preclinical investigations into benzyloxyphenol and its analogs shed light on their metabolic fate and resulting biochemical effects within a biological system. The metabolism of these compounds can significantly influence their activity and duration of action.
The benzyl ether group within these structures can undergo metabolic transformations. For instance, the metabolism of droloxifene, a compound containing a related structural motif, involves both oxidative metabolism and direct glucuronidation. nih.gov It is also proposed that the monobenzyl ether of hydroquinone (B1673460) may be metabolized in a manner similar to phenol. pharmacompass.com The benzyloxy group itself may influence the metabolic profile, potentially prolonging the in-vivo half-life due to reduced phase I metabolism compared to more readily metabolized functional groups.
The pharmacodynamic effects are a direct consequence of the interactions described in the preceding sections. For example, FFAR1 agonist analogs based on the (benzyloxy)phenyl)propanoic acid structure were shown to increase glucose uptake and lactate (B86563) release in HepG2 cells, indicating a direct effect on glucose metabolism in liver cells. mdpi.com In another example, the 4-(benzyloxy)phenol analog enhances the host's anti-mycobacterial response by activating p53, which in turn increases the production of reactive oxygen species (ROS) and promotes the fusion of phagosomes with lysosomes in immune cells. These biochemical outcomes represent the functional consequences of the compound's interaction with cellular pathways.
In Vitro Metabolic Fate and Metabolite Identification
The in vitro metabolism of this compound, while not extensively documented for the specific compound itself, can be predicted based on the known metabolic pathways for structurally similar compounds, particularly those containing phenol and benzyl ether moieties. The primary enzymes responsible for the metabolism of such xenobiotics are the cytochrome P450 (CYP) monooxygenases located in liver microsomes. pharmacologyeducation.org
The two principal metabolic reactions anticipated for this compound are O-debenzylation and aromatic hydroxylation.
O-Debenzylation: This is a common metabolic route for compounds containing a benzyl ether linkage. tandfonline.com This process involves the enzymatic cleavage of the ether bond, which would yield resorcinol (B1680541) (1,3-dihydroxybenzene) and a benzyl moiety that is subsequently oxidized to benzoic acid. The metabolism of 7-benzyloxy-4-trifluoromethylcoumarin, for instance, is catalyzed by several human CYP isoforms, including CYP1A2 and CYP3A4, highlighting the role of these enzymes in processing benzyloxy groups. tandfonline.com
Aromatic Hydroxylation: The phenyl rings of this compound are susceptible to hydroxylation by CYP enzymes. nih.gov This reaction introduces an additional hydroxyl group onto either the phenol ring or the benzyl ring. Hydroxylation of the phenol ring would result in a benzyloxy-substituted hydroquinone or pyrogallol (B1678534) derivative, while hydroxylation of the benzyl ring would produce a (hydroxyphenyl)methyl derivative. Studies on a mutant of cytochrome P450 BM-3 (F87V) have shown highly efficient hydroxylation of the isomeric 2-(benzyloxy)phenol (B123662) to 2-(benzyloxy)hydroquinone, suggesting this is a highly probable metabolic pathway. nih.gov
The absence of the benzyloxy group in related metabolites, such as 3-(3'-Hydroxyphenyl)propanoic acid, reduces hydrophobicity and leads to faster renal excretion, which implies that the benzyloxy group in the parent compound could prolong its biological half-life by influencing the rate of phase I metabolism.
Table 1: Potential In Vitro Metabolites of this compound
| Parent Compound | Metabolic Pathway | Potential Metabolite(s) | Key Enzymes |
| This compound | O-Debenzylation | Resorcinol, Benzoic Acid | Cytochrome P450 (e.g., CYP1A2, CYP3A4) tandfonline.com |
| This compound | Aromatic Hydroxylation | Benzyloxy-hydroquinones, (Hydroxyphenyl)methyl derivatives | Cytochrome P450 nih.gov |
Interactions with Biological Macromolecules
The chemical structure of this compound, featuring both a hydrogen-donating phenolic hydroxyl group and a lipophilic benzyloxy group, dictates its potential interactions with biological macromolecules such as enzymes and proteins.
The phenolic hydroxyl group is capable of forming hydrogen bonds with active sites or allosteric sites of enzymes, which can lead to the modulation or inhibition of enzyme activity. Phenol itself is known to be a competitive inhibitor of human Carbonic Anhydrase II, binding within the enzyme's active site. mdpi.com The benzyloxy group enhances the compound's lipophilicity, which facilitates its interaction with hydrophobic pockets in target proteins, potentially increasing potency and selectivity. For example, this compound has been identified as part of a scaffold for inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), an enzyme that is a verified target for tuberculosis therapy, indicating a direct interaction with this enzyme. ambeed.com
While direct studies on this compound's interaction with nucleic acids are unavailable, research on more complex derivatives provides some insight. Manganese complexes of a ligand synthesized from 2-((3-(benzyloxy)pyridin-2-ylimino)methyl)phenol have been shown to bind to calf thymus DNA, likely through an intercalation mode. nih.govscispace.com This suggests that while the parent phenol may not be a primary DNA intercalator, the benzyloxyphenyl motif can be incorporated into larger structures that do interact with DNA. The oxidation of phenols can also produce reactive intermediates like phenoxyl radicals or quinones that are capable of covalently modifying macromolecules, including DNA. uoguelph.ca
Table 2: Summary of Potential Interactions with Biological Macromolecules
| Macromolecule | Type of Interaction | Functional Group Involved | Potential Effect |
| Enzymes (e.g., MenA, Carbonic Anhydrase) | Hydrogen Bonding | Phenolic -OH | Inhibition/Modulation of activity mdpi.comambeed.com |
| Proteins | Hydrophobic Interactions | Benzyloxy group | Binding to hydrophobic pockets, enhanced affinity |
| DNA | Intercalation (as part of a larger complex) | Benzyloxyphenyl structure | Potential for DNA binding and cleavage (observed in complex derivatives) nih.govscispace.com |
| Cellular Macromolecules | Covalent Adduct Formation | Phenol ring (via oxidation) | Formation of adducts with proteins or DNA uoguelph.ca |
Anti-inflammatory and Antioxidant Mechanisms at the Molecular Level
The anti-inflammatory and antioxidant properties of phenolic compounds are well-established, and this compound is expected to operate through similar molecular mechanisms. These activities are intrinsically linked, as oxidative stress is a key trigger for inflammatory responses.
Antioxidant Mechanisms: The primary antioxidant action of phenols involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to neutralize highly reactive free radicals, such as reactive oxygen species (ROS). oup.com This process, known as hydrogen atom transfer (HAT), converts the free radical into a more stable species and generates a resonance-stabilized phenoxyl radical, which is significantly less reactive and thus terminates the radical chain reaction. oup.commdpi.com An alternative mechanism is single electron transfer (SET), where the phenol donates an electron to the radical. researchgate.net The presence of the phenolic hydroxyl group is critical for this radical-scavenging activity. mdpi.com Studies on various benzyloxyphenol analogs confirm their capacity to act as radical scavengers and protect against oxidative stress. ontosight.ai
Anti-inflammatory Mechanisms: The anti-inflammatory effects of phenolic compounds are often mediated by their ability to modulate key signaling pathways and inhibit pro-inflammatory enzymes.
Inhibition of Cyclooxygenases (COX): Many anti-inflammatory agents function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins (B1171923) (like PGE2), key mediators of inflammation. rsc.org Research on pyrimidine derivatives has shown that incorporating a 4-(benzyloxy)phenyl moiety can lead to potent inhibition of COX-2 activity and PGE2 production. rsc.org This suggests that this compound or its analogs could exert anti-inflammatory effects by targeting the COX pathway.
Modulation of the Nrf2-KEAP1 Pathway: A central mechanism for cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govmdpi.com Under normal conditions, Nrf2 is bound by its repressor, Kelch-like ECH-associated protein 1 (KEAP1), which targets it for degradation. yakhak.org In the presence of oxidative stress or electrophilic compounds (including many phenols), KEAP1 releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). mdpi.commednexus.org Activation of the Nrf2 pathway is a critical strategy for mitigating diseases mediated by oxidative stress. nih.gov Phenolic compounds are known activators of this pathway, suggesting that this compound could enhance cellular antioxidant defenses through Nrf2 induction.
Inhibition of the NF-κB Pathway: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Many natural phenolic antioxidants have been shown to suppress the activation of the NF-κB pathway, thereby reducing the inflammatory cascade. It is a plausible mechanism through which this compound could exert anti-inflammatory effects.
Advanced Spectroscopic and Computational Characterization in Mechanistic Investigations
High-Resolution Mass Spectrometry for Structural Elucidation of Reaction Intermediates
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of reaction intermediates and products with high accuracy. rsc.org This precision allows for the confident identification of transient species formed during reactions involving 3-(Benzyloxy)phenol. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from reaction mixtures for HRMS analysis. rsc.orgtheses.fr For instance, in studies of related benzyloxyphenyl derivatives, HRMS has been used to confirm the mass-to-charge ratio (m/z) of synthesized compounds, matching the required values for their protonated molecules [M+H]⁺ to within a few parts per million. rsc.org This level of accuracy is crucial for distinguishing between potential intermediates with very similar nominal masses.
Tandem Mass Spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis, typically to characterize the fragmentation pathways of a selected precursor ion. longdom.org In the context of this compound, a precursor ion corresponding to the molecule or a reaction intermediate would be isolated in the first stage of the mass spectrometer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. longdom.org The resulting fragmentation pattern, analyzed in the second stage, provides a veritable fingerprint of the molecule's structure.
The fragmentation pathways are highly dependent on the molecular structure. For oligostilbenes, which contain phenolic and ether linkages similar to this compound, characteristic fragmentation involves the consecutive elimination of phenol (B47542) (C₆H₆O) and resorcinol (B1680541) (C₆H₆O₂) moieties. d-nb.info For this compound, expected fragmentation would likely involve the cleavage of the benzylic ether bond, leading to the formation of tropylium (B1234903) (C₇H₇⁺) and phenoxy (C₆H₅O•) fragments or their corresponding ions, depending on the ionization mode. Analyzing these fragments allows researchers to piece together the structure of unknown intermediates in a reaction sequence. d-nb.inforesearchgate.net
A hypothetical fragmentation of this compound under positive ion ESI-MS/MS is presented in the table below.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 201.0910 [M+H]⁺ | 91.0542 | C₇H₈O (cresol) | Tropylium ion |
| 201.0910 [M+H]⁺ | 109.0284 | C₇H₈ (toluene) | Dihydroxybenzene ion |
Table 1: Hypothetical MS/MS Fragmentation Data for this compound.
Isotopic labeling is a definitive technique used to trace the pathways of atoms and functional groups through a reaction mechanism. slideshare.net By replacing an atom in the this compound molecule with one of its heavier, stable isotopes (e.g., ¹³C, ¹⁸O, or ²H/D), researchers can follow the labeled atom's trajectory from reactant to product.
For example, to investigate the mechanism of a rearrangement or substitution reaction, one could synthesize this compound with an ¹⁸O label in the phenolic hydroxyl group. After the reaction, the position of the ¹⁸O atom in the product molecules is determined using mass spectrometry or NMR spectroscopy. numberanalytics.com If the ¹⁸O remains at the same position, it suggests the bond was not broken during the reaction. Conversely, its migration or absence would provide clear evidence for a specific mechanistic step. numberanalytics.com A classic example of this technique is the study of phenol in deuterated water, which demonstrates the ready exchange of the hydroxyl proton, confirming its lability. Similarly, in a study on the bioactivation of a related compound, an H₂¹⁶O/H₂¹⁸O mixture was used to confirm the incorporation of oxygen from water into the product. acs.org
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis
While HRMS provides information on connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy offers a deeper understanding of the three-dimensional structure and dynamic behavior of molecules in solution.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons. However, for complex molecules like derivatives of this compound, spectral overlap can make unambiguous assignments challenging. Two-dimensional (2D) NMR techniques overcome this by correlating signals based on their scalar couplings. ipb.ptwalisongo.ac.id
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). This is invaluable for tracing the connectivity within the phenyl and benzyl (B1604629) rings of this compound. ugm.ac.id
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton signals directly with the carbon atoms to which they are attached, allowing for the definitive assignment of carbon resonances. ipb.ptugm.ac.id
HMBC (Heteronuclear Multiple Bond Correlation) : Detects longer-range couplings between protons and carbons (typically ²J to ⁴J). This is crucial for connecting molecular fragments that are not directly bonded, such as linking the benzylic protons to the carbons of the phenol ring across the ether oxygen. ugm.ac.id
In a study of a benzimidazole (B57391) derivative of 2-(benzyloxy)-3-methoxyphenyl, a compound with similar structural motifs, a combination of these 2D NMR techniques was used to achieve complete and unambiguous assignment of all proton and carbon signals. ugm.ac.id
| Technique | Information Gained for this compound | Example Correlation |
| COSY | Reveals H-H spin systems within the two aromatic rings. | Correlation between H-2 and H-4 of the phenol ring. |
| HMQC/HSQC | Assigns each carbon signal based on its attached proton. | Correlation between the benzylic CH₂ protons and the corresponding C signal. |
| HMBC | Establishes connectivity across the ether linkage and quaternary carbons. | Correlation between benzylic CH₂ protons and the C-3 carbon of the phenol ring. |
Table 2: Application of 2D NMR Techniques for Structural Elucidation of this compound.
When this compound is incorporated into a polymer matrix, solution NMR is no longer viable. Solid-State NMR (SSNMR) becomes the tool of choice for characterizing the structure and dynamics of the polymer. mdpi.com Techniques like Cross-Polarization/Magic Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid materials. rsc.org
SSNMR can provide information on:
Polymer Structure : Confirming the successful incorporation of the this compound monomer into the polymer backbone.
Molecular Mobility : By measuring relaxation times such as the spin-lattice relaxation time in the rotating frame (T₁ρ), SSNMR can probe the mobility of different parts of the polymer chain in the kHz frequency range. rsc.org For example, studies on phenol formaldehyde (B43269) resins in wood have shown that impregnation suppresses the molecular mobility of cellulose (B213188) rings. rsc.org A similar approach could be used to study how polymers containing this compound interact with other materials.
Domain Sizes and Intermolecular Proximity : Advanced SSNMR experiments can measure distances between different nuclei, providing insight into the mixing and phase separation of polymer blends or composites.
SSNMR is a powerful, non-destructive method for analyzing the structure and dynamics of polymers incorporating this compound, regardless of their crystallinity or solubility. mdpi.commdpi.com
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
X-ray Crystallography of Co-crystals and Metal Complexes
X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in a single crystal. While obtaining a suitable crystal of this compound itself can be challenging, forming co-crystals or metal complexes can facilitate crystallization and reveal crucial non-covalent interactions or coordination geometries.
In medicinal and materials chemistry, understanding how a molecule like this compound interacts with other molecules or metal ions is paramount. For example, studies on related phenolic ligands have shown their ability to coordinate with metal centers in enzymes or synthetic catalysts. nih.gov X-ray diffraction studies of metal complexes containing benzyloxy-substituted ligands have revealed detailed structural information. For instance, Schiff base ligands derived from 2-amino-3-benzyloxypyridine (B18056) and 4-(benzyloxy)phenyl moieties have been shown to form stable, octahedral complexes with metals like Co(III) and Ni(II). growingscience.comresearchgate.net In some cases, the benzyloxy group itself can participate in coordination, forming bridged dimeric structures with metal centers like zinc. researchgate.net
The data obtained from X-ray crystallography, such as bond lengths, bond angles, and crystal packing information, are crucial for understanding structure-activity relationships and for the rational design of new materials and catalysts.
| Complex/Crystal | Crystal System | Space Group | Key Structural Feature | Reference |
| Co(III) Complex with 2-amino-3-benzyloxypyridine derivative | Octahedral | (Not specified) | Bidentate Schiff base coordination | growingscience.com |
| Ni(II) Complex with 4-(benzyloxy)phenyl derivative | Monoclinic | (Not specified) | Bidentate ligand coordination to metal | researchgate.net |
| Zinc Ketiminate Complex | Dimeric | (Not specified) | Bridging benzyloxy groups | researchgate.net |
Table 3: Representative Crystallographic Data for Metal Complexes with Benzyloxy-Containing Ligands.
The elucidation of reaction mechanisms and the prediction of molecular behavior for "this compound" and its derivatives are significantly enhanced through the application of advanced computational and spectroscopic techniques. These methods provide deep insights into the electronic and structural properties that govern the reactivity and biological interactions of these compounds.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of "this compound" and related molecules. nih.govresearchgate.net By calculating various quantum chemical parameters, DFT provides a theoretical framework to understand and rationalize experimental observations.
Molecular Geometry and Stability: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p) or 6-31G+(d,p), are employed to determine the optimized molecular geometry of "this compound" and its derivatives. nih.govafricaresearchconnects.comresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography. researchgate.net For instance, in derivatives of "this compound," DFT has been used to confirm the most stable tautomeric forms, such as the keto-imine form in certain Schiff base derivatives. africaresearchconnects.com The planarity or non-planarity of the molecule, influenced by the bulky benzyloxy group, can also be accurately modeled. africaresearchconnects.com
Electronic Properties and Reactivity Descriptors: A key application of DFT is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial for predicting a molecule's chemical reactivity and kinetic stability. sci-hub.se A smaller energy gap generally indicates higher reactivity. nih.gov For example, in a study of a Schiff base derivative of "this compound," the HOMO and LUMO were found to be localized over specific parts of the molecule, indicating the regions most susceptible to electrophilic and nucleophilic attack, respectively.
Other global reactivity descriptors calculated using DFT include:
Chemical Potential (μ): Indicates the escaping tendency of electrons.
Hardness (η) and Softness (S): Measure the resistance to change in electron distribution. researchgate.net
Electronegativity (χ): Describes the power of an atom to attract electrons. researchgate.net
Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule. sci-hub.seresearchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on a molecule and identifying sites for electrophilic and nucleophilic reactions. nih.govresearchgate.net For derivatives containing "this compound," MEP analysis typically shows negative potential regions around electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack. nih.gov Positive potential regions are usually located around hydrogen atoms. nih.gov
Substituent Effects: DFT is particularly useful for analyzing the electronic effects of substituents on the phenol ring. For instance, in a study on 3-(Benzyloxy)-2,6-difluorophenol, DFT calculations helped to model the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the benzyloxy group. This information is critical for predicting how substituents will influence the molecule's reactivity in reactions like electrophilic substitution.
| DFT Parameter | Significance for this compound and Derivatives | Typical Basis Set/Functional |
| Optimized Geometry | Predicts stable conformations, bond lengths, and angles. | B3LYP/6-311+G(d,p) africaresearchconnects.com |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. sci-hub.se | B3LYP/6-311G(d,p) researchgate.net |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. nih.govresearchgate.net | B3LYP/6-31G+(d,p) nih.gov |
| Global Reactivity Descriptors | Quantifies chemical potential, hardness, and electrophilicity. researchgate.net | B3LYP/6-311++G(d,p) researchgate.net |
Molecular Dynamics Simulations for Ligand-Receptor Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as a derivative of "this compound," and its biological target, typically a protein receptor. nih.gov These simulations model the movement of atoms over time, offering insights into the stability of ligand-receptor complexes and the nature of their binding interactions. nih.govacs.org
Binding Stability and Conformational Changes: MD simulations are often initiated from a docked pose of the ligand in the receptor's binding site. acs.org The simulation then tracks the trajectory of the complex over a specific time period, often nanoseconds, to assess its stability. acs.org Key metrics analyzed include the root-mean-square deviation (RMSD) of the protein and ligand atoms, which indicates the stability of the complex. researchgate.net A stable RMSD suggests that the ligand remains securely bound in the active site. researchgate.net For example, MD simulations have been used to confirm the stable binding of benzyloxy-containing compounds within the active sites of enzymes like tyrosinase and acetylcholinesterase. acs.orgresearchgate.net
Interaction Analysis: Throughout the MD simulation, the types and duration of interactions between the ligand and the receptor can be analyzed. This includes hydrogen bonds, hydrophobic interactions, and π-π stacking. For derivatives of "this compound," the benzyloxy group can participate in hydrophobic and π-π stacking interactions, while the phenolic hydroxyl group can act as a hydrogen bond donor or acceptor. These simulations can reveal which amino acid residues in the receptor are crucial for binding. researchgate.net
Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the snapshots from an MD trajectory to calculate the binding free energy of the ligand-receptor complex. acs.orgusm.my This provides a more accurate estimation of binding affinity than docking scores alone and can be used to rank different ligands or binding poses. usm.my
Applications in Drug Design: MD simulations are instrumental in the rational design of more potent and selective inhibitors. By understanding how a "this compound" derivative interacts with its target on a dynamic level, researchers can propose modifications to the ligand structure to enhance binding affinity and specificity. For instance, simulations might reveal a pocket in the binding site that can be filled by an additional functional group on the ligand, leading to improved interactions.
| MD Simulation Parameter | Information Gained for Ligand-Receptor Interactions | Common Analysis Techniques |
| RMSD | Stability of the protein-ligand complex over time. researchgate.net | Plotting RMSD vs. simulation time. |
| Intermolecular Interactions | Identification of key binding interactions (H-bonds, hydrophobic, etc.). | Interaction fingerprint analysis. nih.gov |
| Binding Free Energy | Estimation of binding affinity. usm.my | MM/PBSA, MM/GBSA calculations. acs.orgusm.my |
| Conformational Flexibility | Dynamic behavior of the ligand and protein side chains. | Root-Mean-Square Fluctuation (RMSF) analysis. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajrconline.orgnih.gov For phenolic compounds, including derivatives of "this compound," QSAR models are developed to predict their activity based on calculated molecular descriptors. nih.govresearchgate.net
Descriptor Calculation: The first step in QSAR modeling is to generate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Topological descriptors: Describe the connectivity of atoms.
Geometrical descriptors: Relate to the 3D shape of the molecule.
Quantum-chemical descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, dipole moment). nih.gov
Physicochemical descriptors: Such as hydrophobicity (logP) and molar refractivity. ajrconline.org
Model Development and Validation: The dataset of compounds and their corresponding biological activities is typically divided into a training set and a test set. ajrconline.org The training set is used to build the QSAR model using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. mdpi.com The goal is to find a statistically significant correlation between the descriptors and the activity. mdpi.com
The predictive power of the developed QSAR model is then assessed using the test set (external validation) and internal validation techniques like leave-one-out cross-validation (Q²). ajrconline.org A robust QSAR model should have high correlation coefficients (R²) and low prediction errors. ajrconline.org
Applications for Phenolic Compounds: QSAR studies on phenolic compounds have successfully correlated descriptors with various biological activities, including antioxidant capacity and toxicity. ajrconline.orgnih.govnih.gov For example, studies have shown that the antioxidant activity of phenols is often related to the number and position of hydroxyl groups and their redox potentials. nih.gov The hydrophobicity, represented by logP, is another frequently important descriptor, as it influences the ability of a compound to cross cell membranes. ajrconline.org For derivatives of "this compound," the benzyloxy group significantly increases lipophilicity, a factor that can be captured by QSAR models to predict bioactivity.
QSAR models can guide the synthesis of new derivatives by predicting the activity of yet-unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. conicet.gov.ar
| QSAR Component | Description | Examples for Phenolic Compounds |
| Descriptors | Numerical representations of molecular structure. | logP, HOMO/LUMO energies, number of OH groups. ajrconline.orgnih.gov |
| Statistical Method | Algorithm to build the model. | Multiple Linear Regression (MLR). mdpi.com |
| Biological Activity | The dependent variable being modeled. | Antioxidant activity (e.g., DPPH scavenging), enzyme inhibition (IC50). nih.gov |
| Validation | Assessment of the model's predictive power. | R², Q², external test set validation. ajrconline.org |
Environmental and Toxicological Research Perspectives Mechanistic and Fate Focused
Environmental Fate and Degradation Pathways
The environmental fate of 3-(benzyloxy)phenol, a member of the phenolic ether class of compounds, is governed by its susceptibility to both light-induced and biological degradation processes. These pathways are critical in determining the persistence and potential exposure of this compound in various environmental compartments.
Photodegradation Mechanisms
The photodegradation of phenolic compounds is a significant abiotic process that contributes to their transformation in aquatic and terrestrial environments. While direct studies on the photodegradation of this compound are not extensively documented, the mechanisms can be inferred from research on related compounds. The process generally involves the absorption of ultraviolet (UV) radiation, leading to the excitation of the molecule and subsequent chemical reactions.
For phenolic compounds, photodegradation can proceed through several pathways. The presence of a hydroxyl group on the benzene (B151609) ring makes it susceptible to oxidation, potentially initiated by photochemically produced reactive oxygen species (ROS) like hydroxyl radicals. researchgate.net The ether linkage in this compound is also a potential site for photochemical cleavage.
Research on the photodegradation of benzylparaben (BZP), a compound that also contains a benzyloxy-phenyl moiety, has shown that UV irradiation can lead to the cleavage of the ester bond and subsequent formation of various transformation products. Notably, the formation of oligomeric products such as BZP-o-phenol and BZP-m-phenol has been identified for the first time in such environmental degradation processes. gdut.edu.cn This suggests that a similar cleavage of the ether bond in this compound could occur, leading to the formation of phenol (B47542) and benzyl (B1604629) alcohol or related derivatives. The subsequent photodegradation of these intermediates would then follow their respective known pathways. For instance, phenol itself can be decomposed into hydroxylated compounds like catechol and benzoquinone during the initial phase of photocatalysis. researchgate.net
The efficiency of photodegradation can be influenced by various factors, including the wavelength and intensity of light, the presence of photosensitizers, and the chemical matrix of the environment (e.g., pH, presence of dissolved organic matter). For example, in photocatalytic systems using titanium dioxide (TiO2), phenol degradation is enhanced through the generation of highly reactive hydroxyl radicals. bucea.edu.cn
Biotransformation by Microorganisms
The microbial degradation of phenolic compounds is a well-established and environmentally significant process. Numerous bacterial and fungal species have been identified with the capability to utilize phenol and its derivatives as a source of carbon and energy. researchgate.net While specific studies on the biotransformation of this compound are limited, the metabolic pathways can be extrapolated from the extensive research on other phenolic ethers and related structures.
The aerobic biodegradation of phenolic compounds typically begins with the enzymatic hydroxylation of the benzene ring to form catechol. This initial step is catalyzed by phenol hydroxylase enzymes. tandfonline.com Following the formation of catechol, the aromatic ring is cleaved, generally through one of two primary pathways:
Ortho-cleavage pathway: The catechol ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase.
Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase. nih.gov
The resulting intermediates are then further metabolized through central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net
Given that this compound contains an ether linkage, its biotransformation would likely involve an initial cleavage of this bond to release the phenol and benzyl moieties. The metabolism of dietary polyphenols and lignans (B1203133) by gut microbiota, which often involves the cleavage of ether bonds, provides a relevant model. For example, the metabolism of lignans to enterodiol (B191174) and enterolactone (B190478) involves sequential benzyl ether reductions. nih.gov Once the phenolic component is released, it would be expected to undergo the canonical degradation pathway described above.
Various microorganisms have demonstrated the ability to degrade phenol, including species from the genera Pseudomonas, Rhodococcus, Acinetobacter, and Bacillus. nih.govgjesm.net The efficiency of this biodegradation can be influenced by environmental conditions such as pH, temperature, and the presence of other nutrients. gjesm.net
Ecotoxicological Implications at the Molecular and Cellular Level
The ecotoxicological effects of this compound are related to its chemical structure, which allows it to interact with biological membranes and cellular components. The lipophilicity imparted by the benzyl group, combined with the reactivity of the phenol group, dictates its toxicological profile.
Assessment of Cellular Toxicity Mechanisms
While specific toxicological data for this compound is sparse, the mechanisms of cellular toxicity can be inferred from studies on its isomers and other phenolic compounds. A key mechanism of toxicity for phenolic compounds involves the disruption of cellular membranes and the generation of reactive oxygen species (ROS).
Research on 4-(benzyloxy)phenol, an isomer of the target compound, has shown that it can induce an antimycobacterial response in THP-1 cells by modulating p53-mediated ROS production. nih.gov This study demonstrated that 4-(benzyloxy)phenol enhances the production of ROS, which in turn triggers an increase in intracellular calcium (Ca2+) levels, leading to phagosome-lysosome fusion and the killing of intracellular mycobacteria. nih.gov This indicates that a primary mechanism of cellular toxicity for benzyloxyphenols is likely the induction of oxidative stress. The generation of ROS can lead to damage of cellular macromolecules, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death. waocp.orgnih.gov
Furthermore, phenolic compounds, in general, are known to exert cytotoxic effects through their interaction with cellular membranes, leading to increased permeability and loss of integrity. The lipophilic nature of the benzyl group in this compound would facilitate its partitioning into lipid membranes.
Studies on other phenolic compounds have also highlighted their potential to induce apoptosis through various pathways. For instance, pyrazole (B372694) derivatives have been shown to induce apoptosis in breast cancer cells through ROS generation and the activation of caspase 3. waocp.org It is plausible that this compound could elicit similar pro-apoptotic effects mediated by oxidative stress.
Bioaccumulation Potential in Specific Tissues
Bioaccumulation is the process by which a chemical is taken up by an organism from its environment, leading to a concentration in the organism's tissues that is greater than in the surrounding medium. hawaii.govwikipedia.org The potential for a chemical to bioaccumulate is often related to its lipophilicity, which is measured by the octanol-water partition coefficient (log Kow). A safety data sheet for the related compound 4-(Benzyloxy)phenol reports a log Kow of 3.34, suggesting a moderate potential for bioaccumulation. tcichemicals.com
The liver is a primary site for the metabolism and detoxification of foreign compounds, which can lead to the accumulation of both the parent compound and its metabolites. mdpi.com The intestine is a primary site of absorption for ingested contaminants, which can also result in high local concentrations. mdpi.com Other tissues where phenolic compounds have been shown to accumulate include muscle and adipose tissue, which is consistent with their lipophilic nature. oaepublish.comcanada.ca
The bioaccumulation factor (BAF), which is the ratio of the chemical concentration in an organism to that in the surrounding water, is a key metric for assessing bioaccumulation potential. oaepublish.com For various bisphenols, log BAF values in fish liver and intestine have been reported to be as high as 6.93 L/kg, indicating a significant potential for accumulation in these tissues. oaepublish.com Given the structural similarities, it is plausible that this compound could also bioaccumulate in the tissues of aquatic organisms, particularly in lipid-rich tissues and organs involved in metabolism and excretion.
Q & A
Q. What are the standard laboratory synthesis methods for 3-(Benzyloxy)phenol?
- Methodological Answer : this compound is typically synthesized via hydroxyl group protection of resorcinol (1,3-dihydroxybenzene) using benzyl bromide or benzyl chloride in the presence of a base (e.g., NaH or K₂CO₃) . For example:
- Step 1 : Dissolve resorcinol in anhydrous THF and add NaH to deprotonate the hydroxyl group.
- Step 2 : Introduce benzyl bromide dropwise at 0°C to selectively protect the 3-hydroxyl group.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Note: Selectivity for the 3-position is achieved by controlling reaction temperature and stoichiometry .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for a singlet at δ 5.05 ppm (benzyloxy -CH₂-) and aromatic protons in the δ 6.4–7.4 ppm range. The absence of a broad phenolic -OH peak confirms protection .
- ¹³C NMR : A signal near δ 70 ppm corresponds to the benzyloxy methylene carbon .
- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 200.1 [M+H]⁺ confirms the molecular weight (C₁₃H₁₂O₂) .
- Infrared Spectroscopy (IR) : Absence of a broad O-H stretch (~3200 cm⁻¹) and presence of C-O-C stretches (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization of this compound derivatives?
- Methodological Answer :
- Scenario : Discrepancies in ¹H NMR integration ratios or unexpected coupling patterns.
- Troubleshooting :
Repurification : Use preparative HPLC or repeated column chromatography to remove impurities (e.g., residual starting material or di-protected byproducts) .
X-ray Crystallography : For crystalline derivatives, resolve structural ambiguities by determining the crystal structure (e.g., as demonstrated for similar benzyloxy-substituted phenols) .
Variable Temperature NMR : Detect dynamic processes (e.g., rotational barriers) that may obscure signals at room temperature .
Q. What strategies improve coupling efficiency of this compound with amino acids in peptide conjugates?
- Methodological Answer :
- Protection/Deprotection :
Protect the amino acid’s amino group with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Activate this compound’s hydroxyl group using N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
- Solvent Optimization : Use DMF or dichloromethane (DCM) to enhance solubility of hydrophobic intermediates.
- Monitoring : Track reaction progress via TLC (silica gel, UV-active spots) or LC-MS to optimize coupling time .
Q. How does the benzyloxy group influence the reactivity of this compound in oxidation or reduction reactions?
- Methodological Answer :
- Oxidation :
- The benzyloxy group is electron-donating, stabilizing phenolic intermediates. Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the benzene ring may undergo nitration or sulfonation before oxidation of the benzyloxy group .
- Reduction :
- Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl ether to regenerate phenol, enabling selective deprotection .
- Caution : Over-reduction of the aromatic ring is avoided by using mild conditions (e.g., room temperature, 1 atm H₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
